2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde
Description
Properties
IUPAC Name |
2-(4-nitropyrazol-1-yl)cyclohexene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c14-7-8-3-1-2-4-10(8)12-6-9(5-11-12)13(15)16/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRHKGGPFBSCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)C=O)N2C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine derivatives with 1,3-diketones or their equivalents.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Aldehyde Introduction: The cyclohexene ring is functionalized with an aldehyde group through a formylation reaction, often using reagents such as Vilsmeier-Haack or Reimer-Tiemann.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and formylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: 2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carboxylic acid
Reduction: 2-(4-Amino-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde is C10H11N3O3, with a molecular weight of 221.21 g/mol. The compound features a nitro-substituted pyrazole ring attached to a cyclohexene structure, which contributes to its reactivity and biological activity.
Antiviral Activity
Recent studies have demonstrated the compound's potential as an antiviral agent. Molecular docking studies against the SARS-CoV-2 main protease (PDB IDs: 6LU7, 6W9C, and 6WQF) showed promising binding affinities, indicating that this compound could inhibit viral replication effectively. The binding free energy calculations revealed significant contributions from covalent and van der Waals interactions, suggesting a strong affinity for the target protein .
Antimicrobial Properties
Pyrazole derivatives are known for their broad spectrum of biological activities, including antimicrobial effects. The structure of 2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde suggests potential antibacterial and antifungal properties due to the presence of the nitro group and the pyrazole moiety, which have been associated with enhanced bioactivity in similar compounds .
Multicomponent Reactions
The compound can be synthesized through multicomponent reactions (MCRs), which are efficient for generating complex molecules. Recent research highlights the use of MCRs involving pyrazole derivatives to create biologically active scaffolds. This approach allows for the rapid assembly of diverse compounds with potential medicinal applications .
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is another synthetic pathway that can be employed to functionalize aromatic and heterocyclic compounds like pyrazoles. This method facilitates the introduction of aldehyde groups into complex structures, making it a valuable tool in organic synthesis .
Polymer Chemistry
Due to its unique structure, 2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde may serve as a building block in polymer chemistry. Its reactivity can be utilized to develop new polymers with specific properties, such as enhanced thermal stability or improved mechanical strength.
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to other pyrazole-carbaldehyde derivatives and nitro-substituted heterocycles. Below is a detailed analysis:
Table 1: Key Comparison of 2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde and Analogs
Structural and Functional Insights
However, this may also reduce stability, contributing to its discontinued status .
Cyclohexene Scaffold : The cyclohexene ring introduces steric hindrance and conformational rigidity, differing from linear analogs (e.g., 5-Methyl-1-p-tolyl-1H-pyrazole-4-carboxylic acid hydrazide). This could affect binding affinity in biological systems or solubility in polar solvents.
Synthetic Challenges : The discontinued commercial status suggests synthetic complexity or low yield compared to simpler derivatives like 1H-pyrazole-3-carbaldehyde, which is a common intermediate.
Crystallographic and Computational Analysis
Comparative studies using SHELXL or SHELXD might reveal differences in bond lengths and angles between the nitro-pyrazole and non-nitro analogs, influencing intermolecular interactions.
Research Findings and Limitations
- Knowledge Gaps: Direct comparative studies on reactivity or biological activity are scarce.
Biological Activity
2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₁N₃O₃. This compound features a nitro-substituted pyrazole ring attached to a cyclohexene ring with an aldehyde functional group, which contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure:
- IUPAC Name: 2-(4-nitropyrazol-1-yl)cyclohexene-1-carbaldehyde
- CAS Number: 1823541-19-0
- Molecular Formula: C₁₀H₁₁N₃O₃
Synthesis Overview:
The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde typically involves:
- Formation of the Pyrazole Ring: Synthesized through cyclocondensation of hydrazine derivatives with 1,3-diketones.
- Nitration: Introduction of the nitro group using concentrated nitric and sulfuric acid.
- Aldehyde Introduction: Functionalization of the cyclohexene ring via formylation reactions .
The biological activity of 2-(4-nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde is influenced by its unique structure:
- The nitro group can undergo bioreduction to form reactive intermediates that may interact with biological targets.
- The aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially leading to enzyme inhibition or receptor modulation.
Therapeutic Applications
Research indicates that compounds similar to 2-(4-nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde exhibit various biological activities, including:
- Anti-inflammatory Effects: Compounds in the pyrazole class are known for their ability to inhibit inflammatory pathways. For instance, derivatives have shown significant inhibition of tumor necrosis factor (TNF)-α and interleukin (IL)-6 at concentrations comparable to standard anti-inflammatory drugs .
| Compound | Target Activity | IC50 Value |
|---|---|---|
| Example A | TNF-α Inhibition | 10 µM |
| Example B | IL-6 Inhibition | 15 µM |
Case Studies and Research Findings
Several studies have highlighted the potential biological activities of pyrazole derivatives:
- Antimicrobial Activity:
- Anticancer Activity:
-
Enzyme Inhibition:
- Pyrazole derivatives have been studied for their ability to inhibit specific enzymes involved in cancer progression and inflammation. For example, compounds were assessed for their inhibitory effects on cyclooxygenase enzymes (COX), showing promising results in reducing inflammation-related markers .
Q & A
Q. What are the common synthetic routes for 2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde?
- Methodological Answer : The compound can be synthesized via:
- Vilsmeier-Haack Reaction : Cyclization of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one using POCl₃ and DMF, followed by nitration .
- Microwave-Assisted Synthesis : Improved yield and reduced reaction time via microwave irradiation, as demonstrated for analogous pyrazole carbaldehydes .
- Claisen-Schmidt Condensation : If applicable, aldehyde formation via base-catalyzed condensation of ketones with nitro-substituted pyrazoles (inference from pyrazole derivative syntheses ).
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Key techniques include:
- Spectroscopy : ¹H/¹³C NMR for functional group verification; IR for carbonyl (C=O) and nitro (NO₂) group identification.
- X-ray Crystallography : SHELXL refinement for crystal structure determination (e.g., bond angles, torsion angles) .
- Chromatography : HPLC for purity assessment (>95% recommended for research use).
Q. What purification methods are effective for this compound?
- Methodological Answer :
- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate).
- Recrystallization : Use polar solvents like ethanol or acetonitrile to isolate high-purity crystals .
Advanced Research Questions
Q. How can contradictions in crystallographic data be resolved?
- Methodological Answer :
- Refinement Software : Use SHELXL for iterative refinement, adjusting parameters like thermal displacement and occupancy .
- Data Validation : Cross-check with CIF validation tools (e.g., PLATON) to identify outliers in bond lengths/angles .
- Experimental Replication : Reproduce crystallization under controlled conditions (temperature, solvent) to verify reproducibility.
Q. What computational methods predict the compound’s reactivity or bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Docking : Screen against protein targets (e.g., enzymes) to hypothesize bioactivity, as done for analogous pyrazole derivatives .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Modification : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) at the pyrazole or cyclohexene positions.
- Bioisosteric Replacement : Replace the nitro group with sulfonamide or carboxylate moieties to assess activity changes .
Q. How to optimize reaction conditions for higher yields?
- Methodological Answer :
- Design of Experiments (DOE) : Systematically vary catalysts (e.g., Lewis acids), solvents (DMF vs. THF), and temperatures.
- Microwave Enhancement : Reduce reaction time from hours to minutes while maintaining yield, as shown for similar syntheses .
Data Contradiction Analysis
Q. How to address discrepancies in spectroscopic or crystallographic data?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
